3-isopentyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
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Description
3-isopentyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C24H25N3O2S and its molecular weight is 419.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Quinazolinones have been synthesized and evaluated for their antimicrobial properties. For instance, a study involving the synthesis of novel isoxazole coupled quinazolin-4(3H)-one derivatives found these compounds to exhibit a range of biological activities, including antimicrobial effects. Such derivatives were characterized and tested, revealing mild to good antimicrobial activity, with specific compounds showing significant potential due to their low to moderate ulcer index, indicating their safety profile for further exploration as antimicrobial agents (Saravanan et al., 2013).
Anti-inflammatory and Analgesic Activities
Quinazolinone derivatives have also been identified for their analgesic and anti-inflammatory properties. A synthesis of new 3-(isoxazol-3-yl)-quinazolin-4(3H)-one derivatives demonstrated that some of these compounds were as effective as phenylbutazone in various tests for analgesic and anti-inflammatory activities. These derivatives exhibited a very low ulcerogenic effect, highlighting their potential for further development into safe and effective analgesic and anti-inflammatory drugs (Daidone et al., 1999).
Anticancer Properties
Research into quinazolinone derivatives has extended into the exploration of their anticancer properties. Novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety were synthesized and their antimicrobial activities evaluated, with preliminary bioassays indicating that some compounds possessed good antimicrobial activities. This research suggests the potential for these compounds to be developed further as anticancer agents, given the importance of antimicrobial activity in cancer treatment (Yan et al., 2016).
Corrosion Inhibition
Quinazolinone derivatives have found application in the field of corrosion inhibition. A study focused on the synthesis and characterization of novel quinazolinone derivatives for their potential use as corrosion inhibitors for mild steel in acidic media. These derivatives demonstrated high efficiency in protecting mild steel against corrosion, making them valuable in industrial applications where corrosion resistance is crucial (Errahmany et al., 2020).
Properties
IUPAC Name |
3-(3-methylbutyl)-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfanyl]quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S/c1-16(2)13-14-27-23(28)19-11-7-8-12-20(19)26-24(27)30-15-21-17(3)29-22(25-21)18-9-5-4-6-10-18/h4-12,16H,13-15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJOVDJBTLVOQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CSC3=NC4=CC=CC=C4C(=O)N3CCC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.